2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound is a purine-6-carboxamide derivative characterized by a 3,4-difluorophenyl substituent at position 2 and a 4-ethoxyphenyl group at position 9. Purine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties . The synthesis of such compounds typically involves sequential functionalization of the purine core. For example, Huang et al. described a method using phenyl isothiocyanate and 4-ethoxybenzaldehyde to generate thiourea intermediates, followed by alkylation to yield substituted purine-carboxamides .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-3-8-13(21)14(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPGKSYFMUOOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. Its structure features a purine core with specific substitutions that may enhance its pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.34 g/mol. The presence of difluoro and ethoxy groups contributes to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The purine scaffold is known to play a significant role in nucleic acid metabolism and cell signaling pathways. It may act as an inhibitor or modulator of specific enzymes or receptors involved in these processes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cancer and inflammatory pathways.
- Antiviral Activity : The purine structure mimics natural substrates, potentially interfering with viral replication mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation by modulating cytokine production.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of purines can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : The compound's ability to downregulate pro-inflammatory cytokines has been noted in several studies, suggesting potential applications in treating inflammatory diseases.
- Antiviral Properties : There is emerging evidence supporting the antiviral capabilities of purine derivatives, particularly against RNA viruses.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study 1 : A study investigated the anticancer effects of a related purine derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Study 2 : Another study focused on the anti-inflammatory effects of similar compounds in animal models of arthritis. The administration of these compounds led to significant reductions in joint swelling and inflammatory markers .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopurine | Amino group at position 2 | Anticancer agent |
| 6-Mercaptopurine | Thiol group at position 6 | Chemotherapy for leukemia |
| 9-Methyladenine | Methyl group at position 9 | Involved in cellular signaling |
The unique combination of difluoro and ethoxy groups in our compound may enhance its pharmacological properties compared to these structurally similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with three analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes with polar active sites (e.g., kinases) .
Substituent Position Sensitivity :
- The 2-ethoxyphenyl group in the second compound (vs. 4-ethoxyphenyl in the target) alters steric interactions, which could affect conformational stability in biological systems .
Metabolic Stability: Fluorinated derivatives (e.g., the target compound and the second compound) are generally more resistant to oxidative metabolism than non-fluorinated analogs (e.g., the third compound) .
Solubility vs. Permeability Trade-offs :
- Methoxy groups (fourth compound) improve aqueous solubility but may hinder passive diffusion across cell membranes compared to the ethoxy group in the target compound .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
